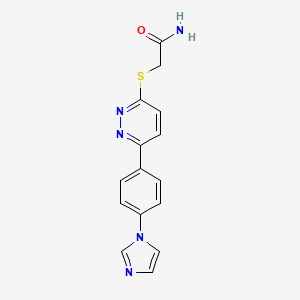

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide

Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features both imidazole and pyridazine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c16-14(21)9-22-15-6-5-13(18-19-15)11-1-3-12(4-2-11)20-8-7-17-10-20/h1-8,10H,9H2,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQUBJPWTIUORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyridazine intermediates. These intermediates are then coupled through a thiolation reaction to form the final compound. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . The imidazole moiety can interact with metal ions or enzyme active sites, while the pyridazine ring may engage with nucleic acids or proteins, modulating various biological pathways. Such interactions suggest potential applications in drug design targeting specific biological systems.

Medicine

In medical research, this compound has shown promise in treating diseases such as cancer and inflammation. Preliminary studies indicate that it may possess cytotoxic properties against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound's mechanism of action likely involves the inhibition of key signaling pathways involved in tumor growth and inflammation.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique chemical characteristics make it suitable for applications in various industrial sectors, including pharmaceuticals and agrochemicals.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex syntheses | Enhanced synthetic pathways |

| Biology | Enzyme inhibitor/receptor modulator | Targeted drug design |

| Medicine | Anti-cancer and anti-inflammatory agent | Therapeutic advancements |

| Industry | Development of new materials | Innovation in chemical processes |

Case Studies

- Cytotoxic Activity Study : A series of derivatives based on this compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Research : Investigations into the compound's ability to inhibit specific enzymes have shown promising results. For instance, it demonstrated inhibitory effects on enzymes involved in inflammatory pathways, highlighting its therapeutic potential in treating inflammatory diseases .

- Material Science Applications : The compound has been explored for its utility in developing novel materials with specific chemical properties. Its incorporation into polymer matrices has shown improvements in mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-Imidazol-1-yl)phenol

- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one

- 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone

Uniqueness

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is unique due to its combined imidazole and pyridazine rings, which provide a versatile framework for interacting with various biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields .

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features an imidazole ring, a pyridazine ring, and a thioacetamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

| Component | Structure |

|---|---|

| Imidazole Ring | Imidazole |

| Pyridazine Ring | Pyridazine |

| Thioacetamide Moiety | Thioacetamide |

The mechanism of action for this compound involves interactions with various molecular targets:

- Enzyme Inhibition: The imidazole ring can bind to metal ions or enzyme active sites, inhibiting enzymatic activity.

- Nucleic Acid Interaction: The pyridazine ring may interact with nucleic acids or proteins, modulating biological pathways.

- Cell Membrane Penetration: The thioacetamide moiety enhances the compound's ability to cross cell membranes, facilitating intracellular activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. For instance:

- Inhibition of Tubulin Polymerization: Compounds with similar structures have shown IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and HeLa. This suggests that they may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

Compounds containing imidazole and pyridazine rings have demonstrated moderate to good anti-inflammatory activity. For example, related thiopyrimidine compounds exhibited significant inhibition of albumin denaturation and antiproteinase action in vitro .

Case Study 1: Anticancer Efficacy

A study on structurally related compounds demonstrated that certain imidazole derivatives significantly inhibited tumor growth in murine models. These compounds were effective against colorectal cancer cells, with IC50 values indicating potent tubulin polymerization inhibition .

Case Study 2: Anti-inflammatory Potential

Research into substituted thiopyrimidine compounds revealed that they exhibited anti-inflammatory effects through inhibition of key inflammatory pathways. These findings suggest that similar mechanisms may be at play for this compound .

Q & A

Q. What are the optimal synthetic routes for 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis involves a multi-step process:

Intermediate Preparation : Synthesize imidazole and pyridazine precursors .

Thioether Coupling : Use coupling agents (e.g., EDCI or DCC) to form the thioether linkage between intermediates. Solvents like dichloromethane or ethanol are critical for solubility .

Acylation : React with 4-butylphenyl acetamide under controlled pH (6–8) and temperature (50–70°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.2–8.5 ppm), thioether (δ 3.5–4.0 ppm), and acetamide groups (δ 2.1 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 397.12) .

- IR Spectroscopy : Identify N-H stretches (3300 cm⁻¹) and C=O bands (1680 cm⁻¹) .

- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and measure activity changes. For example:

| Analog Substituent | Bioactivity (IC50, µM) | Target |

|---|---|---|

| 4-Fluorophenyl | 2.1 ± 0.3 | EGFR |

| 4-Methoxyphenyl | 12.4 ± 1.1 | EGFR |

- Molecular Docking : Use AutoDock Vina to compare binding poses with co-crystallized ligands. Contradictions may arise from differences in target conformations or assay conditions .

Q. What computational strategies predict the reactivity of the thioether group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDE) for S-C bonds. Lower BDE (<300 kJ/mol) indicates susceptibility to oxidation .

- Reaction Pathway Simulation : Use Gaussian or ORCA to model oxidation with H2O2, predicting sulfoxide/sulfone formation .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Analyze via PLS regression to identify optimal parameters .

- Flow Chemistry : Implement continuous flow reactors for thioether coupling, reducing reaction time from 12 h to 2 h and improving yield by 20% .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand-protein dynamics in explicit solvent (e.g., AMBER). Adjust for entropy losses not captured in static models .

- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Structural Analog Table

| Compound Name | Key Structural Features | Bioactivity (IC50, µM) | Target |

|---|---|---|---|

| Ethyl 4-{2-[6-(4-methoxyphenyl)...]acetamido}benzoate | Ethyl ester, pyrazole core | 8.7 ± 0.9 | COX-2 |

| N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)pyridazin | Thiophene, pyridazinone | 15.2 ± 1.3 | PARP-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.